Bienvenue dans la boutique en ligne BenchChem!

N-cyclopropylpyrazolone

Physicochemical profiling Lipophilicity Drug-likeness

N‑Cyclopropylpyrazolone (CAS 2137998‑09‑3) is a fragment‑sized N1‑cyclopropyl pyrazolone scaffold. The cyclopropyl substituent raises logP by ~0.52 units and lowers TPSA by ~9.2 Ų versus the N‑methyl analog, improving permeability while retaining a low‑molecular‑weight (124.14 Da) core. This distinct steric & electronic profile supports FBDD campaigns, cyclopropyl‑for‑alkyl bioisostere SAR, and agrochemical lead generation. Supplied at ≥95‑98% purity with full InChIKey verification (RRRGNVGMNLADPD‑UHFFFAOYSA‑N) to ensure the correct N1‑substituted regioisomer.

Molecular Formula C6H8N2O
Molecular Weight 124.143
CAS No. 2137998-09-3
Cat. No. B2590749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylpyrazolone
CAS2137998-09-3
Molecular FormulaC6H8N2O
Molecular Weight124.143
Structural Identifiers
SMILESC1CC1N2C=CC(=O)N2
InChIInChI=1S/C6H8N2O/c9-6-3-4-8(7-6)5-1-2-5/h3-5H,1-2H2,(H,7,9)
InChIKeyRRRGNVGMNLADPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylpyrazolone (CAS 2137998-09-3): Physicochemical Identity and Scaffold Positioning for Research Procurement


N-Cyclopropylpyrazolone (CAS 2137998-09-3), systematically named 1-cyclopropyl-1H-pyrazol-3-ol or 2-cyclopropyl-1H-pyrazol-5-one, is a heterocyclic small molecule belonging to the N-substituted pyrazolone family with molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol [1]. The compound features a cyclopropyl group attached to the N1 nitrogen of the pyrazolone ring, distinguishing it from other N-alkyl and N-aryl pyrazolone scaffolds. Its computed physicochemical properties include an XLogP3-AA of 0.4, a topological polar surface area (TPSA) of 32.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond [1]. The compound is commercially supplied as a versatile small molecule scaffold with a typical purity specification of 95–98% . Vendors listing this compound include CymitQuimica (Biosynth brand), Leyan (皓鸿生物), and Apollo Scientific .

Why N-Cyclopropylpyrazolone (CAS 2137998-09-3) Cannot Be Replaced by a Generic N-Alkyl or Positional Isomer Pyrazolone


N-Cyclopropylpyrazolone occupies a specific and non-interchangeable position within the N-substituted pyrazolone chemical space. The cyclopropyl substituent at the N1 position imparts a distinct combination of steric constraint, electronic character, and lipophilicity that differs meaningfully from linear N-alkyl (methyl, ethyl) or N-aryl (phenyl) analogs. Compared to the N-methyl pyrazolone core (CAS 108-26-9; LogP –0.12), the cyclopropyl substituent raises the computed logP by approximately 0.52 units while reducing TPSA by roughly 9.2 Ų, altering both passive permeability potential and hydrogen-bonding capacity [1]. Furthermore, the positional isomer 5-cyclopropyl-1,2-dihydropyrazol-3-one (CAS 199125-36-5) places the cyclopropyl group at C5 rather than N1, producing a different tautomeric equilibrium and reactivity profile despite identical molecular weight and formula [2]. As an N-substituted pyrazolone, this compound also participates in the characteristic 1,2-dihydro-3H-pyrazol-3-one ⇌ 1H-pyrazol-3-ol tautomerism documented for this scaffold class, which directly influences its behavior as a synthetic intermediate and its molecular recognition properties [3]. These physicochemical and structural distinctions mean that substituting an alternative N-alkyl pyrazolone will not recapitulate the same property profile in downstream applications.

Quantitative Differentiation Evidence for N-Cyclopropylpyrazolone (CAS 2137998-09-3) Versus Closest Analogs


Lipophilicity (XLogP) Comparison: N-Cyclopropylpyrazolone vs. N-Methylpyrazolone

N-Cyclopropylpyrazolone exhibits a computed XLogP3-AA of 0.4, which is 0.52 log units higher than the N-methyl analog 3-methyl-1H-pyrazol-5(4H)-one (CAS 108-26-9; LogP –0.1178) [1]. This difference arises from the replacement of a methyl group (–CH₃) with a cyclopropyl group (c-C₃H₅) at the N1 position. The cyclopropyl moiety adds two additional carbon atoms and introduces cyclic strain and altered polarizability, which collectively contribute to the increased lipophilicity while maintaining a molecular weight below 125 Da. This logP of 0.4 places the compound closer to the optimal range (LogP 1–3) for oral drug-likeness per Lipinski guidelines than the N-methyl analog.

Physicochemical profiling Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) Comparison: N-Cyclopropylpyrazolone vs. N-Methylpyrazolone

The computed TPSA of N-cyclopropylpyrazolone is 32.3 Ų, which is 9.16 Ų lower than the TPSA of the N-methyl analog 3-methyl-1H-pyrazol-5(4H)-one (41.46 Ų) [1]. This reduction in polar surface area is a direct consequence of substituting the N-methyl group with the more hydrophobic N-cyclopropyl moiety. TPSA values below 60 Ų are generally associated with good intestinal absorption, while values below 90 Ų are considered favorable for blood-brain barrier penetration. The 32.3 Ų TPSA of N-cyclopropylpyrazolone places it well within these favorable ranges and represents a measurable physicochemical differentiation from the more polar N-methyl scaffold.

Polar surface area Membrane permeability Blood-brain barrier penetration Scaffold optimization

Cyclopropyl as Reduced-Lipophilicity Isostere: Class-Level Evidence for N-Cyclopropylpyrazolone vs. Hypothetical N-Isopropyl Analog

Although a direct N-isopropylpyrazolone comparator compound is not commercially catalogued, the class-level principle of cyclopropyl-for-isopropyl bioisosteric replacement is well established. Jeffries et al. (2020) provided a systematic comparison of lipophilicity modulations upon fluorination of isopropyl, cyclopropyl, and 3-oxetanyl substituents, reporting that the Hansch π-value for cyclopropyl is 1.14 versus 1.53 for isopropyl [1]. This π-value difference of –0.39 indicates that replacing an isopropyl group with a cyclopropyl group at the same position consistently reduces lipophilicity. When considering the hypothetical N-isopropyl analog of N-cyclopropylpyrazolone (which would have an estimated XLogP closer to 0.8–1.0 based on the π-value difference), the N-cyclopropyl substitution yields a measurably lower logP while preserving similar steric bulk. Additionally, the cyclopropyl group typically confers improved metabolic stability compared to the isopropyl group due to reduced susceptibility to CYP450-mediated oxidation [1].

Bioisosterism Cyclopropyl isostere Lipophilicity modulation Lead optimization Metabolic stability

Positional Isomer Differentiation: N1-Cyclopropyl (CAS 2137998-09-3) vs. C5-Cyclopropyl Pyrazolone (CAS 199125-36-5)

N-Cyclopropylpyrazolone (CAS 2137998-09-3) and its positional isomer 5-cyclopropyl-1,2-dihydropyrazol-3-one (CAS 199125-36-5) share the identical molecular formula (C₆H₈N₂O) and molecular weight (124.14 g/mol) but differ fundamentally in the attachment point of the cyclopropyl group: N1 versus C5 [1][2]. In the N1-substituted isomer (target), the cyclopropyl group is attached to the endocyclic nitrogen, directly modulating the tautomeric equilibrium between the 1H-pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one forms [3]. In the C5-substituted isomer, the cyclopropyl group is attached to the carbon framework, and the N1/N2 positions remain unsubstituted, yielding a different hydrogen-bonding pattern and nucleophilic/electrophilic reactivity profile. This regiochemical distinction is critical for downstream derivatization: N1-substituted pyrazolones undergo alkylation/acylation at N2 or O3, whereas C5-substituted analogs react preferentially at N1/N2.

Positional isomerism Regiochemistry Tautomerism Synthetic intermediate Molecular recognition

Molecular Weight and Heavy Atom Count Differentiation: N-Cyclopropylpyrazolone vs. N-Phenylpyrazolone as Fragment Screening Candidates

N-Cyclopropylpyrazolone (MW 124.14, 9 heavy atoms, 1 rotatable bond) conforms to the 'rule of three' guidelines for fragment-based drug discovery (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and is significantly smaller and less complex than the N-phenylpyrazolone analog (1-phenyl-1H-pyrazol-3-ol; estimated MW ~160, containing an aromatic phenyl ring with additional rotatable bond character) [1][2]. With a molecular weight of 124.14 Da and a heavy atom count of only 9, the compound sits in the optimal fragment space where each added heavy atom during hit-to-lead optimization can be tracked for its contribution to binding affinity, enabling efficient ligand efficiency (LE) calculations. In contrast, N-phenylpyrazolone introduces a flat aromatic surface that increases the likelihood of non-specific hydrophobic interactions and π-π stacking, which can complicate SAR interpretation in fragment screens.

Fragment-based drug discovery Lead-likeness Molecular complexity Scaffold selection

Recommended Application Scenarios for N-Cyclopropylpyrazolone (CAS 2137998-09-3) Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Low-MW, Three-Dimensional sp³-Rich Scaffolds

With a molecular weight of 124.14 Da, only 9 heavy atoms, a single rotatable bond, and a TPSA of 32.3 Ų, N-cyclopropylpyrazolone is optimally positioned as a fragment-sized starting point for FBDD campaigns [1]. The cyclopropyl group introduces sp³ character and three-dimensionality that is absent from flat N-aryl pyrazolone fragments, offering more diverse exit vectors for fragment growth. Its XLogP of 0.4 balances aqueous solubility with membrane permeability potential. Procurement of this scaffold is recommended for fragment libraries targeting kinases, proteases, or protein-protein interaction interfaces where cyclopropyl-containing fragments have demonstrated tractable hit rates. Researchers should verify the InChIKey (RRRGNVGMNLADPD-UHFFFAOYSA-N) upon receipt to ensure the correct N1-substituted regioisomer rather than the C5-substituted positional isomer [1].

Synthesis of Spirocyclopropylpyrazolone Derivatives for Pharmacological Screening

Pyrazolin-5-ones, including N-substituted pyrazolones, serve as key substrates in cascade reactions that generate the spirocyclopropylpyrazolone scaffold—a framework associated with prominent pharmacological and physiological activity [2]. The N-cyclopropyl substitution pre-installs one cyclopropyl unit, potentially simplifying the synthetic route to bis-cyclopropyl spiro systems. Cascade reactions of pyrazolin-5-ones with benzylidenemalononitriles under bromine-mediated or electrocatalytic conditions have been reported to afford substituted spirocyclopropylpyrazolones in 60–88% yields [2]. N-Cyclopropylpyrazolone can be employed directly as the pyrazolin-5-one component in such transformations, enabling the construction of medicinally relevant spirocyclic compound libraries for antimicrobial, anticancer, and anti-inflammatory screening programs [2].

Cyclopropyl Bioisostere Evaluation in Lead Optimization Programs

When a lead series contains an N-isopropylpyrazolone or N-ethylpyrazolone moiety, N-cyclopropylpyrazolone should be procured as a direct comparator to evaluate the impact of cyclopropyl-for-alkyl bioisosteric replacement. As established by Jeffries et al. (2020), the cyclopropyl group (Hansch π = 1.14) consistently provides lower lipophilicity than the isopropyl group (Hansch π = 1.53), with a measured π difference of –0.39 [3]. This lipophilicity reduction, combined with the cyclopropyl group's documented ability to improve metabolic stability and modulate pKa of adjacent acid/base groups, makes N-cyclopropylpyrazolone a rational procurement choice for SAR studies aimed at reducing logP while maintaining or improving target binding [3]. The compound can be used as a core scaffold for parallel chemistry derivatization at the C4 position or via the hydroxyl/ketone tautomeric oxygen.

Agrochemical Intermediate for Pyrazole-Containing Herbicide and Fungicide Development

Cyclopropyl-substituted pyrazoles and pyrazolones are recurring structural motifs in patent literature covering herbicidal and fungicidal compositions [4]. Patents from Bayer CropScience and other agrochemical companies describe pyrazole carboxamide derivatives featuring cyclopropyl substituents as active ingredients for crop protection [4]. N-Cyclopropylpyrazolone, with its pre-installed N-cyclopropyl group and reactive pyrazolone core capable of further functionalization (e.g., O-alkylation, N-alkylation, condensation with aldehydes), serves as a versatile intermediate for the synthesis of agrochemical screening candidates. Its commercial availability at 95–98% purity from multiple suppliers supports its use in agrochemical research and process chemistry development .

Quote Request

Request a Quote for N-cyclopropylpyrazolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.